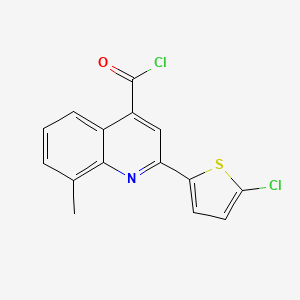

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Description

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-07-8) is a heterocyclic acyl chloride with a molecular formula of C₁₅H₉Cl₂NOS and a molar mass of 322.21 g/mol . It features a quinoline core substituted with a methyl group at position 8 and a 5-chlorothiophene moiety at position 2. The carbonyl chloride group at position 4 renders it highly reactive, making it a valuable intermediate in synthesizing amides, esters, and other derivatives for pharmaceutical and materials science applications. Its hazard classification is IRRITANT, typical of acyl chlorides due to their moisture sensitivity and corrosivity .

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NOS/c1-8-3-2-4-9-10(15(17)19)7-11(18-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFUTKKBVPZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the 5-Chloro-2-thienyl Group: The 5-chloro-2-thienyl group can be introduced through a Friedel-Crafts acylation reaction, where 5-chloro-2-thiophenecarboxylic acid is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline ring and the thienyl group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.

Biaryl or Alkyl-Aryl Derivatives: Formed from coupling reactions.

Scientific Research Applications

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride has various scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic and optoelectronic applications.

Chemical Biology: Used as a probe to study biological pathways and mechanisms due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienyl Group

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl Chloride (CAS 1160254-03-4)

- Molecular Formula: C₁₆H₁₂ClNOS

- Molar Mass : 301.79 g/mol

- Key Difference : Replaces the 5-chloro substituent on the thienyl ring with a methyl group.

- Impact :

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl Chloride (sc-320748)

- Molecular Formula: C₁₉H₁₆ClNO

- Key Difference : Substitutes the thienyl group with a 4-ethylphenyl ring.

- Impact: Increased steric bulk and lipophilicity due to the ethylphenyl group.

Chlorine Substitution on the Quinoline Core

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl Chloride (QY-7845, CAS 1160256-94-9)

- Molecular Formula: C₁₅H₈Cl₃NOS

- Molar Mass : 356.65 g/mol

- Key Difference: Additional chlorine at position 7 of the quinoline.

- Impact: Enhanced electron-withdrawing effects, increasing electrophilicity of the acyl chloride. Potential for altered regioselectivity in reactions due to steric and electronic effects .

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl Chloride (QY-4768, CAS 1160263-10-4)

Functional Group Modifications

8-Chloro-2-(4-Methylphenyl)quinoline-4-Carboxylic Acid (CAS 401604-07-7)

Physicochemical Properties and Reactivity

Boiling Point and Density

- For example, 2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-39-6) has a predicted boiling point of 451.8±45.0 °C and density of 1.253±0.06 g/cm³ .

- Comparison :

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative recognized for its diverse biological activities. This compound features a quinoline ring system with a 5-chloro-2-thienyl substituent and a carbonyl chloride functional group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

1. Enzyme Inhibition

This compound exhibits inhibitory effects on various enzymes, potentially through competitive or non-competitive mechanisms. The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to interact with amino acids at the active sites of enzymes. For instance, it has been reported to inhibit cholinesterases, which are crucial for neurotransmitter regulation, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

2. Receptor Binding

The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways. This interaction can influence cellular responses and gene expression, contributing to its biological effects .

The biochemical properties of this compound play a significant role in its biological activity.

1. Cellular Effects

In vitro studies have shown that this compound can affect cell viability and proliferation. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent . The mechanism underlying this cytotoxicity may involve apoptosis induction and disruption of cellular metabolism.

2. Interaction with Biomolecules

The compound interacts with proteins and other biomolecules, influencing their activity. For example, it has been observed to alter the function of metabolic enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation .

Research Findings

Recent studies have highlighted the biological activities of this compound.

Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit significant antibacterial activity against various strains. The mechanism is thought to involve interference with bacterial enzyme systems .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| S. aureus | 10 μg/mL |

| P. aeruginosa | 20 μg/mL |

Anticancer Activity

In studies involving cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15 ± 0.5 |

| MCF-7 | 18 ± 0.3 |

Case Studies

Several case studies have explored the therapeutic potential of quinoline derivatives similar to this compound.

- Neurodegenerative Diseases : A study demonstrated that quinoline derivatives could inhibit acetylcholinesterase (AChE) activity, showing promise in treating Alzheimer's disease .

- Cancer Treatment : Another research highlighted the efficacy of quinoline-based compounds in inducing apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. Basic

- Storage : Under inert atmosphere (Ar/N₂) at −20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure.

- Safety : PPE (gloves, goggles) is mandatory due to its irritant properties .

How can derivatization enhance its potential in drug development?

Q. Advanced

- Amide derivatives : Synthesized via coupling with bioactive amines (e.g., sulfonamides) to improve solubility and target affinity.

- Prodrug strategies : Ester derivatives increase bioavailability, with hydrolysis releasing the active carboxylic acid in vivo.

High-throughput screening (HTS) of derivatives against kinase or protease libraries identifies lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.